molecular formula C23H22N6O2 B11192325 N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide

N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide

Cat. No.: B11192325
M. Wt: 414.5 g/mol
InChI Key: MBZXSYWZYWYCFU-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, a phenyl-1,2,4-oxadiazole moiety, and a pyridinyl-imidazole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the pyridinyl group, and the final coupling with the imidazole moiety. Common reagents used in these reactions include cyclohexylamine, phenylhydrazine, and various coupling agents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, but typically involve the use of solvents like ethanol, dichloromethane, or acetonitrile, and may require heating or cooling to specific temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C23H22N6O2

Molecular Weight

414.5 g/mol

IUPAC Name

N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide

InChI

InChI=1S/C23H22N6O2/c30-22(26-17-10-5-2-6-11-17)19-14-29(15-25-19)21-18(12-7-13-24-21)23-27-20(28-31-23)16-8-3-1-4-9-16/h1,3-4,7-9,12-15,17H,2,5-6,10-11H2,(H,26,30)

InChI Key

MBZXSYWZYWYCFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CN(C=N2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

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